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Compound of Interest

Compound Name: Ethyl 1H-imidazole-4-carboxylate

Cat. No.: B046758

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl
1H-imidazole-4-carboxylate (CAS No: 23785-21-9), a key building block in pharmaceutical
and chemical synthesis. The document, tailored for researchers, scientists, and drug
development professionals, presents a detailed analysis of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental
protocols and structural visualizations.

Spectroscopic Data Summary

The structural integrity and purity of Ethyl 1H-imidazole-4-carboxylate can be confirmed
through a combination of spectroscopic techniques. The key data points are summarized

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule.

1H NMR (Proton NMR) Data

A definitive, publicly available *H NMR spectrum for Ethyl 1H-imidazole-4-carboxylate is not
readily available in the searched resources. The following are predicted chemical shifts and
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multiplicities based on the analysis of similar structures. It is recommended that users acquire

experimental data for confirmation.

Chemical Shift (8)

Multiplicity Number of Protons  Assignment

Ppm

~1.3 Triplet 3H -CHs (Ethyl group)

~4.3 Quartet 2H -CH:- (Ethyl group)

~7.7 Singlet 1H H-5 (Imidazole ring)

~7.9 Singlet 1H H-2 (Imidazole ring)

~12.5 (broad) Singlet 1H N-H (Imidazole ring)
13C NMR (Carbon NMR) Data

Chemical Shift (6) ppm Assignment

~14.5 -CHs (Ethyl group)
~60.0 -CHz- (Ethyl group)
~118.0 C-5 (Imidazole ring)
~136.0 C-4 (Imidazole ring)
~138.0 C-2 (Imidazole ring)
~163.0 C=0 (Ester carbonyl)

Infrared (IR) Spectroscopy

The FT-IR spectrum of Ethyl 1H-imidazole-4-carboxylate, typically recorded using a KBr

pellet, reveals characteristic absorption bands for its functional groups.
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Wavenumber (cm~?) Intensity Assignment

3150 - 2800 Broad N-H stretching (Imidazole ring)

~2980 Medium C-H stretching (Aliphatic)

1720 Strong C=0 stretching (Ester
carbonyl)

~1580 Medium C=N stretching (Imidazole ring)

~1470 Medium C=C stretching (Imidazole ring)

~1240 Strong C-O stretching (Ester)

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation
pattern of the compound.

m/z Relative Intensity Assignment

140 High [M]* (Molecular lon)
112 Moderate [M - C2H4]*

95 High [M - OCzHs]*

68 High Imidazole ring fragment

Experimental Protocols

Standard procedures for the acquisition of spectroscopic data for a solid organic compound like
Ethyl 1H-imidazole-4-carboxylate are detailed below.

NMR Spectroscopy

o Sample Preparation: Accurately weigh 5-20 mg of the solid sample for *H NMR (20-50 mg for
13C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs) in a clean, dry vial.
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Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube,
ensuring the liquid height is around 4-5 cm.

Data Acquisition: Insert the NMR tube into the spectrometer. The instrument is then locked
onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve
homogeneity. For *H NMR, a sufficient number of scans are acquired to obtain a good signal-
to-noise ratio. For 13C NMR, a larger number of scans and a longer relaxation delay may be
necessary.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a
fine, homogeneous powder is obtained.

Pellet Formation: Place a portion of the mixture into a pellet press and apply high pressure to
form a thin, transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and
acquire the spectrum over the desired wavenumber range (typically 4000-400 cm~1).

Mass Spectrometry (Electron lonization - El)

Sample Introduction: A small amount of the solid sample is introduced into the ion source of
the mass spectrometer, often via a direct insertion probe.

lonization: The sample is vaporized and then bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of each ion.

Visualizations
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To further elucidate the relationships between the compound's structure and its spectroscopic
signatures, the following diagrams are provided.

Sample Preparation Spectroscopic Analysis
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General workflow for spectroscopic analysis.
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Key functional groups and their expected signals.

 To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 1H-imidazole-4-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046758#spectroscopic-data-nmr-ir-ms-of-ethyl-1h-
imidazole-4-carboxylate]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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